Lipophilicity (LogP) as a Critical Determinant of Membrane Partitioning: Ortho-Isopropyl vs. Unsubstituted Phenethyl Alcohol
2-(2-Isopropylphenyl)ethanol exhibits a calculated logP of 2.6, which is 1.24 log units higher than that of unsubstituted phenethyl alcohol (logP = 1.36) [1][2]. This increase corresponds to an approximately 17-fold enhancement in octanol-water partition coefficient, indicating substantially greater lipophilicity and membrane permeability [3].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.6 (calculated) |
| Comparator Or Baseline | Phenethyl alcohol: 1.36 (calculated) |
| Quantified Difference | ΔlogP = +1.24; ~17-fold increase in lipophilicity |
| Conditions | In silico prediction using standard computational methods (XLogP3 / SlogP) |
Why This Matters
Higher logP directly influences passive membrane diffusion and tissue distribution, making 2-(2-Isopropylphenyl)ethanol a more suitable scaffold for developing CNS-penetrant or intracellular-targeting molecules compared to its unsubstituted counterpart.
- [1] Molaid. (n.d.). 2-(2-Isopropylphenyl)ethanol. CAS 91967-88-3. LogP = 2.6. Retrieved from https://www.molaid.com/91967-88-3.html View Source
- [2] PubChem. (n.d.). Phenethyl alcohol. Compound Summary. XLogP3 = 1.36. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Phenethyl-alcohol View Source
- [3] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. DOI: 10.1021/cr60274a001 View Source
